N1-Acetylspermidine

Description

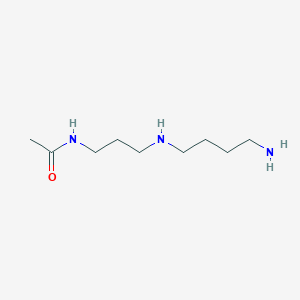

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(4-aminobutylamino)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTAVJHICJWXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162175 | |

| Record name | N(1)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14278-49-0 | |

| Record name | N1-Acetylspermidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14278-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1)-Acetylspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Spermidine/Spermine N1-Acetyltransferase (SSAT) in N1-Acetylspermidine Production: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spermidine (B129725)/spermine N1-acetyltransferase (SSAT), encoded by the SAT1 gene, is the rate-limiting enzyme in the catabolism of polyamines. By transferring an acetyl group from acetyl-CoA to the N1-position of spermidine and spermine, SSAT plays a pivotal role in maintaining polyamine homeostasis, a process crucial for normal cell growth, proliferation, and differentiation. The product of spermidine acetylation, N1-acetylspermidine, is a key metabolite that is either exported from the cell, contributing to the depletion of intracellular polyamine pools, or is further catabolized by N1-acetylpolyamine oxidase (PAOX). Dysregulation of SSAT activity and altered levels of this compound are implicated in numerous pathological conditions, most notably cancer, making SSAT a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the enzymatic function of SSAT, its regulation, and the downstream fate of its product, this compound. Furthermore, it offers detailed experimental protocols for the quantification of SSAT activity and this compound levels, alongside a summary of relevant quantitative data to support research and drug development efforts in this field.

The Enzymatic Function of SSAT in this compound Production

SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1-position of spermidine, yielding this compound and coenzyme A (CoA-SH).[1][2] This acetylation reaction is the first and rate-limiting step in the catabolic pathway of polyamines.[3] The addition of the acetyl group neutralizes a positive charge on the polyamine, which is thought to facilitate its export from the cell.[2] Alternatively, this compound can be oxidized by the peroxisomal enzyme N1-acetylpolyamine oxidase (PAOX), which converts it back to putrescine, thus completing the polyamine interconversion pathway.[1]

Kinetic Parameters of SSAT

The enzymatic activity of SSAT has been characterized in various species. The Michaelis-Menten constants (Km) and catalytic turnover numbers (kcat) for the primary substrates, spermidine and spermine, are summarized in the table below. These parameters are crucial for understanding the enzyme's efficiency and substrate preference.

| Species | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Human | Spermidine | 55 | - | [4] |

| Human | Spermine | 182 | - | [4] |

| Zebrafish (zSSAT1) | Spermidine | 55 | - | [4] |

| Zebrafish (zSSAT1) | Spermine | 182 | - | [4] |

| Human (recombinant) | Spermidine | 4-fold higher than spermine | 4-fold higher than spermine | [1] |

| Human (recombinant) | Spermine | - | - | [1] |

Table 1: Kinetic Parameters of SSAT for Spermidine and Spermine. Note: A direct comparison of human recombinant SSAT reveals a higher Km and kcat for spermidine compared to spermine, although the V/K values are similar.[1]

Regulation of SSAT Expression and Activity

The expression and activity of SSAT are tightly regulated at multiple levels, including transcription, mRNA stability, translation, and post-translational modification. This complex regulatory network allows cells to rapidly respond to changes in intracellular polyamine concentrations.

Transcriptional Regulation

The transcription of the SAT1 gene is induced by a variety of stimuli, including high intracellular polyamine levels, polyamine analogs, hormones, and cellular stress.[1] Key transcription factors implicated in the upregulation of SAT1 include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The promoter of the SAT1 gene contains NF-κB binding sites, and activation of the NF-κB signaling pathway, for instance by non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, can lead to increased SSAT transcription.[5]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): As a master regulator of the cellular antioxidant response, Nrf2 can be activated by oxidative stress. While the direct binding of Nrf2 to the SAT1 promoter is an area of ongoing research, Nrf2 activation is associated with the induction of a wide range of cytoprotective genes, and a link to SSAT regulation is plausible given that polyamine catabolism can generate reactive oxygen species.[4][6]

Post-Translational Regulation

SSAT is a short-lived protein with a half-life of approximately 30 minutes.[3] Its stability is primarily regulated by the ubiquitin-proteasome system. Under basal conditions, SSAT is targeted for degradation by the 26S proteasome.[7][8] However, certain polyamine analogs can stabilize the SSAT protein by inhibiting its ubiquitination, leading to a "superinduction" of SSAT activity.[9] This post-translational regulation provides a rapid mechanism for controlling SSAT levels.

Quantitative Data on SSAT Induction and this compound Production

The induction of SSAT expression leads to significant changes in the intracellular concentrations of polyamines and their acetylated derivatives. The following table summarizes quantitative data from studies investigating the effects of various inducers on SSAT mRNA, protein levels, and this compound concentrations.

| Cell Line | Inducer | Fold Increase in SSAT mRNA | Fold Increase in SSAT Protein/Activity | Change in this compound Levels | Reference |

| MALME-3M Human Melanoma | N1,N11-diethylnorspermine (DENSPM) | > 20 | > 300 (activity) | Not specified | [9] |

| MALME-3M Human Melanoma | Spermine | ~3 | ~7 (protein) | Not specified | [9] |

| MALME-3M Human Melanoma | N1,N12-bis(ethyl)spermine (BESPM) | up to 45 | > 200 (activity) | Not specified | [10] |

| LNCap Human Prostate Cancer | SSAT overexpression | - | - | 53-fold increase | [11] |

| MCF-7 Human Breast Cancer | Doxorubicin | Not specified | Not specified | Elevated | [12] |

Table 2: Quantitative Effects of Inducers on SSAT and this compound Levels. This table highlights the potent induction of SSAT by polyamine analogs compared to natural polyamines.

Experimental Protocols

Accurate measurement of SSAT activity and this compound levels is essential for research in this field. This section provides detailed methodologies for key experiments.

Measurement of SSAT Activity (Spectrophotometric Assay)

This protocol is based on the reaction of the coenzyme A (CoA-SH) produced during the acetylation reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which generates a yellow-colored product that can be measured spectrophotometrically at 412 nm.[1][13]

Materials:

-

Cell or tissue lysate

-

Reaction buffer: 100 mM Tris-HCl, pH 7.5

-

Spermidine stock solution (10 mM)

-

Acetyl-CoA stock solution (10 mM)

-

DTNB solution (10 mM in reaction buffer)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

-

Set up the reaction mixture in a cuvette:

-

800 µL Reaction buffer

-

100 µL Cell/tissue lysate (adjust volume based on protein concentration)

-

50 µL Spermidine stock solution (final concentration 0.5 mM)

-

50 µL DTNB solution (final concentration 0.5 mM)

-

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of Acetyl-CoA stock solution (final concentration 0.5 mM).

-

Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Calculate the rate of reaction using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[14]

Quantification of this compound by HPLC

Materials:

-

Cell or tissue samples

-

Perchloric acid (PCA)

-

Derivatization agent (e.g., dansyl chloride or benzoyl chloride)

-

HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

-

This compound standard

Procedure:

-

Sample Preparation:

-

Homogenize cell or tissue samples in cold PCA (e.g., 0.2 M).

-

Centrifuge to pellet precipitated proteins.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

Adjust the pH of the supernatant to be alkaline.

-

Add the derivatization agent (e.g., dansyl chloride in acetone) and incubate.

-

Stop the reaction (e.g., by adding a primary amine like proline).

-

Extract the derivatized polyamines into an organic solvent (e.g., toluene).

-

Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate the derivatized polyamines using a suitable gradient of mobile phases (e.g., acetonitrile (B52724) and water).

-

Detect the derivatized this compound using a fluorescence detector (for dansyl derivatives) or a UV detector (for benzoyl derivatives).

-

-

Quantification:

-

Generate a standard curve using known concentrations of derivatized this compound.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Conclusion

SSAT is a critical regulator of polyamine homeostasis, and its activity directly governs the production of this compound. The intricate regulation of SSAT at multiple levels allows for a fine-tuned response to cellular needs and stress signals. The induction of SSAT and the subsequent production and fate of this compound have profound implications for cell fate, particularly in the context of cancer cell proliferation and response to therapy. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals aiming to further elucidate the role of the SSAT-N1-acetylspermidine axis in health and disease and to explore its potential as a therapeutic target. The continued investigation into the signaling pathways that control SSAT expression and the downstream biological functions of this compound will undoubtedly uncover new avenues for the diagnosis and treatment of a range of human pathologies.

References

- 1. Transcriptional Regulation by Nrf2 | Semantic Scholar [semanticscholar.org]

- 2. interchim.fr [interchim.fr]

- 3. m.youtube.com [m.youtube.com]

- 4. Transcriptional Regulation by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 8. Ubiquitin-Dependent and Independent Proteasomal Degradation in Host-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyamine and polyamine analog regulation of spermidine/spermine N1-acetyltransferase in MALME-3M human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Core of Polyamine Homeostasis: An In-depth Technical Guide to N1-Acetylspermidine Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including spermidine (B129725) and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, from cell growth and proliferation to the regulation of gene expression. The precise control of intracellular polyamine concentrations is paramount for cellular homeostasis, and its dysregulation is implicated in numerous pathological conditions, most notably cancer. A critical control point in polyamine catabolism is the N1-acetylation of spermidine and spermine, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). This acetylation neutralizes the positive charges on these molecules, marking them for either export out of the cell or for degradation via the FAD-dependent enzyme N1-acetylpolyamine oxidase (APAO). This technical guide provides a comprehensive overview of N1-acetylspermidine metabolism and degradation, with a focus on the core enzymatic players, their regulation, and the experimental methodologies used to study these processes.

The Central Pathway of this compound Metabolism

The catabolism of spermidine is initiated by its acetylation at the N1 position by SSAT, utilizing acetyl-CoA as the acetyl group donor. The resulting this compound can then be either transported out of the cell, effectively reducing the intracellular polyamine pool, or it can be oxidized by APAO. This oxidation reaction cleaves this compound into putrescine and 3-acetamidopropanal, with the concomitant production of hydrogen peroxide (H₂O₂).[1][2][3] This pathway represents a critical mechanism for the interconversion of polyamines and the maintenance of their intracellular concentrations.

Key Enzymes and Their Regulation

Spermidine/Spermine N1-Acetyltransferase (SSAT)

SSAT, encoded by the SAT1 gene, is the rate-limiting enzyme in polyamine catabolism.[4] Its activity is tightly regulated at multiple levels, including transcription, mRNA processing, translation, and protein stability.[5]

Transcriptional Regulation: The transcription of the SAT1 gene is induced by a variety of stimuli, including high levels of polyamines, certain polyamine analogs, hormones, cytokines, and cellular stress.[5][6] Transcription factors such as NF-E2-related factor 2 (Nrf-2) and polyamine-modulated factor-1 (PMF-1) have been shown to play a role in regulating SAT1 gene expression.[5] The tumor suppressor protein p53 can also specifically target the SAT1 gene, leading to ferroptotic cell death.

Post-Translational Regulation: The SSAT protein has a very short half-life and is rapidly degraded by the proteasome.[7] This degradation is mediated by ubiquitination.[7] Interestingly, the binding of polyamines or polyamine analogs to the SSAT protein can protect it from degradation, thus providing a mechanism for the rapid increase in SSAT activity in response to elevated polyamine levels.[7] The C-terminal region of the SSAT protein, particularly two glutamic acid residues, is critical for its rapid degradation.[7]

N1-Acetylpolyamine Oxidase (APAO)

APAO is a peroxisomal flavoenzyme that catalyzes the oxidation of N1-acetylated polyamines.[5][8] It exhibits a substrate preference for N1-acetylspermine and this compound over spermine.[8] The products of the APAO-catalyzed reaction are the corresponding polyamine with one less aminopropyl group (spermidine from N1-acetylspermine, and putrescine from this compound), 3-acetamidopropanal, and hydrogen peroxide.[1][8]

Regulation: The regulation of APAO is less well understood compared to SSAT. Its expression levels can influence the overall rate of acetylated polyamine degradation. For instance, in some breast tumors, a decrease in APAO levels alongside an increase in SSAT contributes to the accumulation of acetylated polyamines.[5]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Human Spermidine/Spermine N1-Acetyltransferase (SSAT)

| Substrate | Km (µM) | kcat (s⁻¹) | V/K (M⁻¹s⁻¹) | Reference |

| Spermidine | 22 | 8.7 | 3.95 x 10⁵ | [9] |

| Spermine | 5.7 | - | - | [9] |

| Acetyl-CoA | 3.8 | - | - | [9] |

| N1-spermine-acetyl-coenzyme A (inhibitor) | Ki = 6 nM | - | - | [6][10][11] |

Table 2: Kinetic Parameters of Human N1-Acetylpolyamine Oxidase (APAO)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |

| This compound | - | - | Substrate for the enzyme | [8][12][13] |

| N1-Acetylspermine | - | - | Preferred substrate | [3][8] |

Table 3: Cellular Concentrations of this compound

| Cell Line | Condition | Intracellular Concentration | Reference |

| PANC-1 (Pancreatic Cancer) | Acidic pH (6.8) | Increased accumulation | [14][15] |

| HeLa (Cervical Cancer) | Acidic pH (6.8) | Increased accumulation | [14][15] |

| AsPC-1 (Pancreatic Cancer) | Acidic pH (6.8) | Increased accumulation | [14] |

| A431 (Epidermoid Carcinoma) | Acidic pH (6.8) | Increased accumulation | [14] |

| HCT116 (Colorectal Carcinoma) | Acidic pH (6.8) | Increased accumulation | [14] |

| HepG2 (Hepatocellular Carcinoma) | SSAT overexpression | Profoundly increased | [16] |

| SMMC7721 (Hepatocellular Carcinoma) | SSAT overexpression | Profoundly increased | [16] |

| HCT116 (Colorectal Carcinoma) | SSAT overexpression | Profoundly increased | [16] |

| MCF-7 (Breast Cancer) | Doxorubicin-treated | Elevated levels | [5] |

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in biological samples such as plasma or cell lysates.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or cell lysate, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated this compound).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over 10-15 minutes to elute the analyte.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

3. MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

-

This compound: The exact m/z transitions will depend on the instrument, but a common transition is based on the fragmentation of the protonated molecule.

-

-

Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

Spermidine/Spermine N1-Acetyltransferase (SSAT) Enzyme Activity Assay

This protocol describes a common radiometric assay for measuring SSAT activity.

1. Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8.

-

Substrate Mix: 1 mM spermidine and 100 µM [¹⁴C]acetyl-CoA (specific activity ~50-60 mCi/mmol) in assay buffer.

-

Cell Lysate: Prepare cell lysate in a suitable lysis buffer containing protease inhibitors.

-

Stopping Reagent: 1 M hydroxylamine (B1172632) HCl.

2. Procedure:

-

Pre-warm the assay buffer and substrate mix to 37°C.

-

In a microcentrifuge tube, add 50 µL of cell lysate (containing 50-100 µg of protein).

-

Initiate the reaction by adding 50 µL of the pre-warmed substrate mix.

-

Incubate the reaction mixture at 37°C for 10-30 minutes.

-

Stop the reaction by adding 50 µL of the stopping reagent.

-

Centrifuge at 14,000 x g for 5 minutes to pellet precipitated protein.

-

Spot 50 µL of the supernatant onto a P81 phosphocellulose paper disc.

-

Wash the paper discs three times for 5 minutes each with a large volume of water to remove unreacted [¹⁴C]acetyl-CoA.

-

Dry the paper discs and measure the radioactivity using a scintillation counter.

3. Calculation:

-

Calculate the amount of [¹⁴C]acetylspermidine formed based on the specific activity of the [¹⁴C]acetyl-CoA and the measured radioactivity.

-

Express SSAT activity as pmol of acetylspermidine formed per minute per mg of protein.

N1-Acetylpolyamine Oxidase (APAO) Enzyme Activity Assay

This protocol outlines a chemiluminescent assay for APAO activity based on the detection of H₂O₂ production.[17]

1. Reagents:

-

Assay Buffer: 50 mM Glycine-NaOH, pH 9.5.[18]

-

Substrate: 1 mM this compound in water.

-

Detection Reagent: A mix containing luminol (B1675438) and horseradish peroxidase (HRP).

-

Cell Lysate: Prepare cell lysate in a hypotonic buffer.

2. Procedure:

-

In a white-walled 96-well plate, add 50 µL of cell lysate.

-

Add 25 µL of the this compound substrate solution.

-

Immediately add 25 µL of the detection reagent.

-

Measure the chemiluminescence signal at 37°C over time using a plate reader.

3. Calculation:

-

Generate a standard curve using known concentrations of H₂O₂.

-

Determine the rate of H₂O₂ production from the linear phase of the reaction.

-

Express APAO activity as nmol of H₂O₂ produced per minute per mg of protein.

Regulatory Signaling Pathways

The activity of SSAT is intricately linked to various cellular signaling pathways. For instance, in hepatocellular and colorectal carcinoma cells, SSAT has been shown to regulate cell growth and metastasis via the AKT/β-catenin signaling pathway.[16] Upregulation of SSAT can lead to the inhibition of this pathway.

Conclusion

The metabolism and degradation of this compound are central to the regulation of polyamine homeostasis, a process with profound implications for cell biology and human disease. The key enzymes, SSAT and APAO, are tightly controlled, and their dysregulation is a hallmark of various pathologies, particularly cancer. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate this critical metabolic pathway. A deeper understanding of this compound metabolism will undoubtedly pave the way for the development of novel therapeutic strategies targeting polyamine-dependent cellular processes.

References

- 1. Gene - SAT1 [maayanlab.cloud]

- 2. benchchem.com [benchchem.com]

- 3. Mechanistic Studies of Human Spermine Oxidase: Kinetic Mechanism and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spermidine/spermine N1-acetyltransferase 1 is a gene-specific transcriptional regulator that drives brain tumor aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Mechanistic and structural analysis of human spermidine/spermine N1-acetyltransferase. | Semantic Scholar [semanticscholar.org]

- 8. Mechanistic Studies of Mouse Polyamine Oxidase with N1,N12-Bisethylspermine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. SAT1 (gene) - Wikipedia [en.wikipedia.org]

- 11. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N1-acetylpolyamine oxidase - Wikipedia [en.wikipedia.org]

- 13. The Structure of Murine N1-Acetylspermine Oxidase Reveals Molecular Details of Vertebrate Polyamine Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role Due to Low Expression - PMC [pmc.ncbi.nlm.nih.gov]

N1-Acetylspermidine: A Technical Guide to its Physiological Concentrations, Analysis, and Cellular Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-acetylspermidine is a key metabolite in the polyamine catabolic pathway, formed through the acetylation of spermidine (B129725) by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1] Polyamines are crucial for numerous cellular processes, including cell growth, proliferation, and differentiation.[2] The acetylation of polyamines like spermidine into this compound alters their charge and facilitates their export from the cell or their further catabolism, thereby playing a critical role in maintaining polyamine homeostasis.[1][3] Dysregulation of this compound levels has been implicated in various pathological conditions, including cancer, making it a molecule of significant interest in biomedical research and as a potential therapeutic target.[4][5] This technical guide provides an in-depth overview of the physiological concentrations of this compound, detailed experimental protocols for its quantification, and a summary of its known roles in cellular signaling pathways.

Data Presentation: Physiological Concentrations of this compound

The physiological concentrations of this compound vary across different biological matrices and species. The following tables summarize the reported quantitative data for easy comparison.

Table 1: this compound Concentrations in Human Samples

| Biological Matrix | Condition | Concentration Range | Reference |

| Serum | Healthy Adults | 0.008 - 0.5 nmol/mL | [6] |

| Urine | Healthy Adults | Normal cut-off: 4.0 nmol/mg creatinine | [7] |

| Colorectal Mucosa | Healthy (adjacent to adenocarcinoma) | 5.84 ± 1.44 nmol/g (oral side) 7.92 ± 2.89 nmol/g (anal side) | [8][9] |

| Colorectal Adenocarcinoma | Malignant Tissue | 22.86 - 27.30 nmol/g | [8][9] |

| Liver | Liver Cirrhosis & Fulminant Hepatitis | Elevated compared to healthy tissue (qualitative) | [10] |

| Brain Tumor Cyst Fluid | Malignant Tumors | Significantly higher than in benign tumors (qualitative) | [11] |

| Cerebrospinal Fluid (CSF) | HIV-associated CNS disorders | Increased release from astrocytes (qualitative) | [8] |

Table 2: this compound Concentrations in Animal Models

| Animal Model | Tissue/Fluid | Condition | Observation | Reference |

| Rat | Kidney | Aging (24 months) | Accumulation of this compound | [12] |

| Rat | Liver | Partial Hepatectomy | High levels, normally undetectable | [13] |

| Rat | Kidney | Chronic Kidney Disease | Increased levels | [7] |

| Mouse | Liver | Pretreated with tetrachloromethane | Detected | [14] |

| Mouse | Kidney | Ischemia-Reperfusion Injury | Increased SSAT expression, implying increased this compound | [15] |

| Mouse | Renal Cell Tumor | Malignant Tissue | 18-25% of the polyamine pool | [16] |

Experimental Protocols

Accurate quantification of this compound is crucial for understanding its physiological and pathological roles. The following sections detail the methodologies for three common analytical techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound in complex biological samples.

1. Sample Preparation:

-

Deproteinization: Precipitate proteins in plasma, serum, or tissue homogenates by adding a threefold volume of ice-cold acetonitrile (B52724).

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

-

Derivatization (Optional but common): While direct analysis is possible, derivatization can improve chromatographic separation and detection sensitivity. A common method involves dansyl chloride derivatization.[17]

2. HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a high aqueous component (e.g., water with 0.1% formic acid) and increasing the organic component (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

3. Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for this compound analysis, which requires derivatization to increase the volatility of the analyte.

1. Sample Preparation:

-

Extraction: Perform a liquid-liquid extraction of the deproteinized sample with a solvent like n-butanol.

-

Derivatization: This is a critical step. A common method is N-trifluoroacetylation.[6] Another approach involves a two-step derivatization with methoxyamine hydrochloride followed by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[18]

-

Reconstitution: After derivatization, the sample is dried down and reconstituted in a suitable solvent for injection (e.g., ethyl acetate).

2. GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5) is typically used.

-

Injector Temperature: Set to a high temperature (e.g., 250-280°C) to ensure volatilization.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium is commonly used.

3. Mass Spectrometry Conditions:

-

Ionization: Electron ionization (EI) is typically used.

-

Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound is used for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits offer a high-throughput and sensitive method for the quantification of this compound. The following is a general protocol for a competitive ELISA.

1. Sample Preparation:

-

Follow the kit manufacturer's instructions for sample collection and preparation. This may involve dilution of plasma, serum, or cell culture supernatants.[19][20]

2. Assay Procedure:

-

Standard and Sample Addition: Add standards and prepared samples to the wells of the microplate, which is pre-coated with an antibody specific to this compound.

-

Incubation: Incubate the plate to allow for the competitive binding of this compound in the sample and a fixed amount of enzyme-labeled this compound to the antibody.

-

Washing: Wash the plate to remove unbound components.

-

Substrate Addition: Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the Reaction: Stop the reaction with a stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[2][21]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a vital metabolite in polyamine homeostasis, with its physiological concentrations being tightly regulated. Alterations in its levels are associated with various disease states, particularly cancer, highlighting its potential as a biomarker and therapeutic target. The analytical methods detailed in this guide provide robust and sensitive means for its quantification in diverse biological samples. Further research into the intricate signaling pathways modulated by this compound will undoubtedly unveil new avenues for therapeutic intervention in a range of diseases. This technical guide serves as a comprehensive resource for professionals in the field, facilitating further exploration into the multifaceted roles of this important molecule.

References

- 1. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N1-Acetyl-Spermidine ELISA Assay kit | Eagle BioSciences IS-I-2400R product information [labome.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efflux of this compound from hepatoma fosters macrophage-mediated immune suppression to dampen immunotherapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GEO Accession viewer [ncbi.nlm.nih.gov]

- 7. Microbiome–metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Elevation of this compound and putrescine in hepatic tissues of patients with fulminant hepatitis and liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elevated levels of free putrescine and this compound in cyst fluids of malignant brain tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aging and polyamine acetylation in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Persistent decrease in spermidine/spermine N1-acetyltransferase activity in 'post-regeneration' rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The determination of N1-acetylspermine in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spermidine is protective against kidney ischemia and reperfusion injury through inhibiting DNA nitration and PARP1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Production of N1-acetyl spermidine by renal cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eaglebio.com [eaglebio.com]

- 20. N1-Acetyl-Spermidine ELISA kit - Serum, Plasma, Supernatant [immusmol.com]

- 21. eaglebio.com [eaglebio.com]

The Role of N1-Acetylspermidine in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-acetylspermidine, a key metabolite in the polyamine catabolic pathway, is emerging as a critical regulator of gene expression. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in modulating transcription and epigenetic landscapes. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanisms of action, its role in significant signaling pathways, and its implications in both physiological and pathological states, including cancer. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular processes to facilitate further research and therapeutic development.

Introduction

Polyamines, including spermidine (B129725) and spermine (B22157), are ubiquitous polycations essential for a myriad of cellular processes, from cell growth and proliferation to the maintenance of chromatin structure. The intracellular concentrations of these molecules are tightly controlled through a balance of biosynthesis, catabolism, and transport. A pivotal enzyme in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the acetylation of spermidine and spermine to form this compound and N1-acetylspermine, respectively.[1] For a long time, this compound was primarily considered an intermediate for polyamine excretion or conversion to lower-order polyamines.[2] However, recent evidence has illuminated its active and complex role in gene regulation.

This guide will delve into the direct and indirect mechanisms by which this compound influences gene expression, its interplay with histone modifications, and its function within critical signaling cascades.

Biosynthesis and Metabolism of this compound

The primary route for this compound production is the acetylation of spermidine by spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1. This enzyme transfers an acetyl group from acetyl-CoA to the N1 position of spermidine.[1] The expression of the SAT1 gene is itself a point of regulation, being transcriptionally activated by the interaction of transcription factors NF-E2-related factor 2 (Nrf-2) and polyamine modulated factor-1 (PMF-1).[3]

Once formed, this compound can follow two main metabolic fates:

-

Oxidation: It can be oxidized by polyamine oxidase (PAOX), converting it back to putrescine.

-

Excretion: It can be transported out of the cell, contributing to the regulation of intracellular polyamine pools.[2]

The balance between SSAT and PAOX activities is therefore crucial in determining the intracellular concentration of this compound.

Mechanisms of Gene Regulation by this compound

This compound exerts its influence on gene expression through several interconnected mechanisms, ranging from indirect signaling to potential direct interactions with the epigenetic machinery.

Indirect Regulation via Signaling Pathways

AKT/β-catenin Signaling: A significant body of evidence points to the role of the polyamine catabolic pathway in modulating the AKT/β-catenin signaling cascade, which is fundamental for cell proliferation, migration, and invasion. Overexpression of SSAT, leading to increased this compound and depletion of higher-order polyamines, has been shown to suppress the phosphorylation of AKT and GSK3β. This, in turn, inhibits the nuclear translocation of β-catenin, a key transcriptional co-activator.[1][3] Conversely, knockdown of SSAT promotes the activation of this pathway.[1] This positions this compound as a key metabolic effector in an oncogenic signaling network.

Direct and Indirect Effects on the Epigenetic Landscape

The interplay between polyamines and histone modifications is an area of active investigation. While direct acetylation of histones by this compound has not been demonstrated, it is clear that fluctuations in polyamine pools, including this compound, can impact the activity of histone-modifying enzymes.

Histone Deacetylases (HDACs): this compound is a known substrate for HDAC10, a class IIb histone deacetylase.[4] However, HDAC10 shows a much higher affinity for N8-acetylspermidine.[4] The potential for this compound to act as a competitive inhibitor of HDAC10 for other substrates warrants further investigation. A mimetic of this compound has been predicted to be an inhibitor of HDAC10, suggesting a potential therapeutic avenue.

Histone Acetyltransferases (HATs): Polyamines can influence the activity of HATs. For instance, spermidine has a bimodal effect on the HAT activity of P/CAF, with low concentrations being activating and higher concentrations inhibitory.[5][6] The activation is linked to the production of N8-acetylspermidine by P/CAF itself, which in turn stimulates the enzyme's activity.[5][6] While the direct effect of this compound on HAT activity is less clear, its role in the broader polyamine pool suggests an indirect influence. Depletion of polyamines has been shown to decrease the activity of HATs like GCN5 and HAT1 at the translational level, leading to reduced histone H3 and H4 acetylation.[7]

Role in Cellular Processes and Disease

Stem Cell Fate and Proliferation

Recent studies have highlighted a surprising role for this compound in determining the fate of hair follicle stem cells (HFSCs). In HFSC organoid cultures, the accumulation of acetylated polyamines, particularly this compound, promoted the stem cell state and increased self-renewal.[8] This effect was linked to an increase in cell cycle progression, as evidenced by RNA-seq analysis showing the upregulation of cell division-associated genes.[8]

Cancer

The role of this compound in cancer is complex and appears to be context-dependent. As discussed, by modulating the AKT/β-catenin pathway, increased SSAT activity and consequently elevated this compound can inhibit cancer cell proliferation and metastasis in hepatocellular and colorectal carcinoma.[1][3]

However, in other contexts, such as aggressive brain tumors, elevated expression of SAT1 and its product, this compound, are associated with therapeutic resistance.[9] In breast cancer cells, treatment with doxorubicin (B1662922) leads to elevated intracellular levels of this compound, suggesting a role in the response to chemotherapy. Furthermore, an acidic tumor microenvironment can drive the accumulation of this compound through the upregulation of SAT1, which in turn promotes the recruitment of protumor neutrophils.

Quantitative Data

The following tables summarize key quantitative findings from the literature regarding the effects of this compound and its producing enzyme, SSAT.

Table 1: Effect of this compound on Hair Follicle Stem Cell (HFSC) Fate

| Parameter | Condition | Result | Reference |

| Proportion of α6+/CD34+ HFSCs | Putrescine treatment (increases N1-AcSpd) | Increased | [8] |

| EdU+ (proliferating) cells | N1-AcSpd treatment (72h) | Increased | [8] |

| Differentially expressed genes (HFSCs vs. progenitors) | N1-AcSpd treatment | 851 genes | [8] |

| Upregulated cell division genes | N1-AcSpd treatment | 45 out of 54 | [8] |

Table 2: Intracellular Polyamine Levels and SSAT Expression in Cancer Cells

| Cell Line | Condition | Spermidine Level | Spermine Level | This compound Level | Reference |

| HepG2, SMMC7721, HCT116 | SSAT transfection | Decreased | Decreased | Increased | [1] |

| PANC-1 | Acidic pH (6.8) | Decreased | - | Increased | |

| MCF-7 | Doxorubicin treatment | - | - | Elevated |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is designed to identify the genomic binding sites of transcription factors that may be influenced by this compound levels.

References

- 1. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of N8-Acetylspermidine Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. P/CAF-mediated spermidine acetylation regulates histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyamines regulate gene expression by stimulating translation of histone acetyltransferase mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N1-Acetylspermidine: A Pivotal Nexus in the Orchestration of Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate regulation of cellular life and death is paramount to organismal health, with apoptosis, or programmed cell death, playing a critical role in tissue homeostasis and the elimination of damaged or cancerous cells. Polyamines, including spermidine (B129725) and spermine (B22157), are essential polycationic molecules intimately involved in cell growth and proliferation. The acetylation of these molecules, particularly the formation of N1-acetylspermidine, has emerged as a significant event in the induction of apoptosis. This technical guide provides a comprehensive overview of the role of this compound in apoptosis, with a focus on the underlying molecular mechanisms, key signaling pathways, and detailed experimental methodologies for its investigation. Quantitative data from seminal studies are summarized to provide a comparative analysis of the apoptotic effects mediated by the polyamine catabolic pathway.

The Central Role of Spermidine/Spermine N1-Acetyltransferase (SSAT)

This compound is not a primary initiator of apoptosis but rather a key product of the rate-limiting enzyme in polyamine catabolism, spermidine/spermine N1-acetyltransferase (SSAT, also known as SAT1). The induction or overexpression of SSAT is a critical event that triggers a cascade of events leading to apoptosis.[1] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine, yielding this compound and N1-acetylspermine, respectively.

This enzymatic activity instigates apoptosis through two primary mechanisms:

-

Depletion of Intracellular Polyamines: The acetylation of spermidine and spermine marks them for either export from the cell or degradation by acetylpolyamine oxidase (APAO).[2] This leads to a significant reduction in the intracellular concentrations of these essential polyamines. Depletion of spermidine and spermine disrupts normal cellular functions and is a potent trigger for the intrinsic pathway of apoptosis.[3]

-

Induction of Oxidative Stress: The oxidation of acetylated polyamines by APAO generates potentially toxic byproducts, including hydrogen peroxide (H₂O₂) and 3-acetamidopropanal. The accumulation of these reactive oxygen species (ROS) can induce oxidative stress, further contributing to cellular damage and the initiation of apoptosis.[2]

Signaling Pathways: The Intrinsic Mitochondrial Route to Apoptosis

The apoptotic cascade initiated by SSAT activation and subsequent polyamine depletion predominantly proceeds through the intrinsic, or mitochondrial, pathway. This pathway is characterized by a series of orchestrated molecular events centered on the mitochondria.

Key events in this signaling cascade include:

-

Alterations in Bcl-2 Family Proteins: A critical step in the intrinsic pathway is the shift in the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. SSAT-induced polyamine depletion leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][4] This altered Bax/Bcl-2 ratio is a key determinant of cell fate.[5][6][7]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, an early and critical event in apoptosis.[3]

-

Cytochrome c Release: The compromised integrity of the mitochondrial outer membrane results in the release of cytochrome c from the intermembrane space into the cytosol.[8][9][10]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3.[11][12]

-

Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[13][14]

Figure 1. Signaling pathway of SSAT-mediated apoptosis.

Quantitative Analysis of Apoptotic Events

The following tables summarize quantitative data from various studies investigating the effects of SSAT activation and polyamine depletion on key apoptotic markers.

Table 1: Changes in Polyamine and this compound Levels

| Cell Line | Treatment | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | This compound (nmol/mg protein) | Reference |

| HEK293T | Control | 1.2 ± 0.2 | 6.5 ± 0.5 | 8.2 ± 0.6 | Not Detected | [2] |

| HEK293T | AdSAT1 (48h) | 15.8 ± 1.5 | 0.3 ± 0.1 | 0.1 ± 0.05 | 25.4 ± 2.1 | [2] |

| LNCaP | Control (Tet on) | ~0.5 | ~4.0 | ~6.0 | Not Detected | [15] |

| LNCaP | SSAT OE (48h) | ~3.0 | <0.5 | <0.5 | >5.0 | [15] |

Table 2: Effects on Apoptotic Markers

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) | Mitochondrial Membrane Potential (ΔΨm) | Reference |

| IEC-6 | Camptothecin | Not Specified | ~2.0 (vs. control) | Not Specified | Not Disrupted | [9][11] |

| IEC-6 | DFMO + Camptothecin | ~50% decrease vs. Camptothecin alone | ~0.5 (vs. Camptothecin alone) | Increased Bcl-2 & Bcl-xL | Not Disrupted | [9][11] |

| BMSCs | TNFα/MG 132 | Not Specified | ~3.5 (vs. control) | Not Specified | Not Specified | [13] |

| BMSCs | DFMO + TNFα/MG 132 | Not Specified | ~1.5 (vs. control) | Not Specified | Not Specified | [13] |

| U87MG | 50 µM CCM | Not Specified | Not Specified | ~3.5 (vs. control) | Not Specified | [5] |

| SK-N-BE2 | 10 µM HA + 250 µM GST | Not Specified | Not Specified | ~2.75 (vs. control) | Not Specified | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Analysis of Polyamine Levels by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the intracellular concentrations of polyamines (putrescine, spermidine, spermine) and this compound.

Procedure:

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 0.2 M perchloric acid).

-

Derivatization: Neutralize the cell lysates and derivatize the polyamines with a fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde).

-

HPLC Separation: Separate the derivatized polyamines on a reverse-phase C18 column using a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water).

-

Detection: Detect the separated polyamines using a fluorescence detector.

-

Quantification: Calculate the concentration of each polyamine by comparing the peak areas to those of known standards.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17]

Procedure:

-

Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[16][18]

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Objective: To assess changes in the mitochondrial membrane potential.[19][20][21]

Procedure:

-

Cell Culture: Culture cells in a suitable plate format.

-

JC-1 Staining: Incubate the cells with JC-1 dye in cell culture medium.

-

Washing: Wash the cells to remove excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[19][22][23]

Western Blot Analysis of Bcl-2 Family Proteins

Objective: To determine the relative expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.

Caspase-3 Activity Assay (Colorimetric)

Objective: To measure the activity of caspase-3, a key executioner caspase.

Procedure:

-

Cell Lysis: Lyse cells to release cytosolic proteins.

-

Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate, DEVD-pNA (p-nitroaniline).

-

Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-3.

-

Measurement: Measure the absorbance of the released pNA at 405 nm using a microplate reader.

-

Quantification: The increase in absorbance is proportional to the caspase-3 activity in the sample.[24]

Figure 2. General experimental workflow.

Conclusion and Future Directions

The formation of this compound via the enzymatic activity of SSAT is a critical event that can commit a cell to apoptosis, primarily through the depletion of essential polyamines and the induction of the intrinsic mitochondrial pathway. Understanding this process has significant implications for the development of novel cancer therapies. Targeting the polyamine catabolic pathway, for instance by developing agents that selectively induce SSAT in cancer cells, represents a promising strategy for inducing apoptosis in malignant tissues. Furthermore, the elevated levels of this compound in dying cells suggest its potential as a biomarker for monitoring therapeutic response to cytotoxic agents.[25]

Future research should focus on further elucidating the intricate regulation of SSAT expression and activity in different cellular contexts. A deeper understanding of the crosstalk between the polyamine catabolic pathway and other signaling networks will be crucial for the development of effective and targeted therapeutic interventions that exploit the pro-apoptotic role of this compound formation.

References

- 1. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Polyamine depletion prevents camptothecin-induced apoptosis by inhibiting the release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyamines directly induce release of cytochrome c from heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Effect of polyamine depletion on caspase activation: a study with spermine synthase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 22. cosmobio.co.jp [cosmobio.co.jp]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. researchgate.net [researchgate.net]

- 25. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]

N1-Acetylspermidine and its Putative Role in Autophagy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Autophagy, a fundamental cellular process for degrading and recycling cellular components, is intricately linked to cellular health and disease. Polyamines, particularly spermidine (B129725), have emerged as potent inducers of autophagy. This technical guide delves into the current understanding of the involvement of N1-acetylspermidine, a primary metabolite of spermidine, in the regulation of autophagy. While the role of spermidine in promoting autophagy is well-documented, the direct influence of this compound remains an area of active investigation. This document summarizes the established mechanisms of spermidine-induced autophagy, explores the enzymatic conversion of spermidine to this compound, and discusses the potential indirect pathways through which this compound might impact autophagic processes. We also present key experimental protocols and quantitative data from related studies to provide a comprehensive resource for researchers in the field.

The Established Role of Spermidine in Autophagy Induction

Spermidine is a natural polyamine that has been consistently shown to induce autophagy across various model organisms.[1] Its primary mechanism of action involves the inhibition of the acetyltransferase EP300.[2][3] This inhibition leads to the deacetylation of several core autophagy-related (Atg) proteins, including ATG5, ATG7, ATG12, and LC3, which is a critical step for the initiation and progression of autophagy.[4]

Furthermore, spermidine has been shown to modulate key signaling pathways that regulate autophagy. It can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), two central regulators of cellular energy status and growth that have opposing effects on autophagy.[4][5] Activation of AMPK and inhibition of mTOR signaling by spermidine converge to promote the formation of autophagosomes and enhance autophagic flux.[4]

Signaling Pathway of Spermidine-Induced Autophagy

The signaling cascade initiated by spermidine leading to autophagy is multifaceted. The diagram below illustrates the key molecular players and their interactions.

Caption: Spermidine-induced autophagy signaling pathway.

The Metabolism of Spermidine to this compound

The intracellular levels of polyamines are tightly regulated through a balance of biosynthesis, catabolism, and transport. A key enzyme in the catabolic pathway is spermidine/spermine N1-acetyltransferase (SAT1).[6] SAT1 catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine, forming this compound.[6][7] This acetylation is a critical regulatory step, as it neutralizes the positive charge of spermidine and marks it for either export from the cell or further degradation.[6]

Enzymatic Conversion of Spermidine

The conversion of spermidine to this compound is a pivotal step in polyamine homeostasis. The workflow below outlines this metabolic process.

Caption: Metabolic conversion of spermidine to this compound.

Potential Indirect Involvement of this compound in Autophagy

While direct evidence for this compound as an autophagy modulator is currently scarce, its metabolic fate suggests potential indirect mechanisms of action. This compound can be oxidized by polyamine oxidase (PAO), a reaction that produces putrescine, 3-acetamidopropanal, and hydrogen peroxide (H₂O₂). The generation of H₂O₂ can induce oxidative stress, which is a well-established trigger for autophagy. This suggests a plausible, albeit indirect, role for this compound in modulating autophagy.

Proposed Indirect Signaling Pathway

The following diagram illustrates the hypothetical pathway by which this compound catabolism could lead to autophagy induction.

Caption: Proposed indirect pathway of this compound-mediated autophagy.

Quantitative Data on Autophagy Modulation

Currently, there is a lack of direct quantitative data on the effects of this compound on autophagy markers. The available data primarily focuses on the effects of its precursor, spermidine.

Table 1: Effect of Spermidine on Autophagy Markers

| Cell Line | Treatment | LC3-II/LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) | Reference |

| Human U2OS | 100 µM Spermidine (4h) | Increased | Decreased | [2] |

| Human HCT116 | 100 µM Spermidine (4h) | Increased | Decreased | [4] |

| Neonatal Rat Cardiomyocytes | 10 µM Spermidine (24h) | Increased | Decreased | [4] |

Experimental Protocols

Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol is adapted from studies investigating spermidine-induced autophagy and can be applied to study the effects of this compound.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control for the specified duration. To assess autophagic flux, a parallel set of cells can be co-treated with an autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the treatment period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 12-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I and the levels of p62 are used as indicators of autophagic activity.

SAT1 Activity Assay

This assay measures the enzymatic activity of SAT1, which converts spermidine to this compound.[8]

-

Tissue/Cell Homogenization: Homogenize snap-frozen tissues or cell pellets in a suitable buffer (e.g., Tris/EDTA, pH 7.0).

-

Centrifugation: Centrifuge the homogenate to obtain a soluble supernatant containing the enzyme.

-

Radiochemical Assay: The assay is performed by incubating the supernatant with [14C]-acetyl-CoA and spermidine.

-

Separation and Quantification: The product, N1-[14C]-acetylspermidine, is separated from the unreacted [14C]-acetyl-CoA using methods like ion-exchange chromatography.

-

Activity Calculation: The radioactivity of the N1-[14C]-acetylspermidine is measured using a scintillation counter, and the enzyme activity is expressed as pmol of product formed per unit of time per mg of protein.[8]

Future Research Directions

The direct role of this compound in autophagy remains an important unanswered question. Future research should focus on:

-

Direct Treatment Studies: Investigating the effects of exogenous this compound on autophagy markers (LC3-II, p62) and autophagic flux in various cell lines.

-

Signaling Pathway Analysis: Determining whether this compound can directly modulate key autophagy-regulating pathways, such as the AMPK and mTOR pathways.

-

In Vivo Studies: Utilizing animal models to explore the physiological relevance of this compound in regulating autophagy in different tissues and disease contexts.

-

Metabolic Flux Analysis: Tracing the metabolic fate of this compound and its contribution to cellular redox status and subsequent autophagy induction.

Conclusion

References

- 1. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spermidine-enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

N1-Acetylspermidine: A Key Signaling Molecule in Cellular Homeostasis and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N1-acetylspermidine, a key metabolite in the polyamine catabolic pathway, is emerging as a critical signaling molecule with diverse roles in cellular regulation. Traditionally viewed as an intermediate destined for degradation or excretion, recent evidence highlights its active participation in fundamental cellular processes, including cell proliferation, differentiation, and immune modulation. This technical guide provides a comprehensive overview of this compound's function, metabolism, and downstream signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and signaling networks to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

Polyamines, including spermidine (B129725), spermine (B22157), and their precursor putrescine, are ubiquitous polycationic molecules essential for normal cell growth and function. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The acetylation of spermidine and spermine by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT) is a critical control point in polyamine homeostasis.[1] This reaction generates this compound and N1-acetylspermine, which were initially thought to be mere byproducts targeted for export or degradation by acetylpolyamine oxidase (APAO).[1] However, a growing body of research has unveiled that this compound itself is a bioactive molecule with distinct signaling properties.

This whitepaper will delve into the multifaceted role of this compound, exploring its synthesis and degradation, its impact on key signaling cascades such as the AKT/β-catenin and mTOR pathways, and its implications in various physiological and pathological contexts, including cancer and stem cell fate determination.

The Metabolism of this compound

The intracellular concentration of this compound is primarily governed by the activities of two key enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and acetylpolyamine oxidase (APAO).

Synthesis via Spermidine/Spermine N1-Acetyltransferase (SSAT)

SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine, yielding this compound.[1] This enzymatic step is highly regulated at the transcriptional, translational, and post-translational levels, and is induced by high levels of polyamines as a feedback mechanism to maintain homeostasis.[1]

Degradation via Acetylpolyamine Oxidase (APAO)

This compound can be oxidized by the peroxisomal enzyme acetylpolyamine oxidase (APAO), which converts it back to putrescine, thereby completing the polyamine interconversion pathway.[1] Alternatively, this compound can be exported from the cell.[1] The balance between APAO-mediated degradation and cellular export is a crucial determinant of the intracellular and extracellular concentrations of this compound.

Figure 1: Core metabolic pathway of this compound.

Quantitative Data on this compound and its Metabolism

The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism.

| Parameter | Value | Organism/System | Reference |

| SSAT Kinetic Parameters | |||

| Km for Spermidine | 130 µM | Rat Liver | [2] |

| Vmax for Spermidine | 1.3 µmol/min/mg | Rat Liver | [2] |

| Ki for this compound | 6.6 mM | Rat Liver | [2] |

| Ki for N8-acetylspermidine | 0.4 mM | Rat Liver | [2] |

| HDAC10 Binding Affinity | |||

| This compound (Docking) | -6.5 kcal/mol | Human | [3] |

| This compound Mimetic | -8.2 kcal/mol | Human | [3] |

Table 1: Kinetic and Binding Parameters

| Tissue/Cell Type | Condition | This compound Concentration | Reference |

| Human Colorectal Adenocarcinoma | Well-differentiated | 27.30 ± 3.13 nmol/g wet weight | [4] |

| Moderately differentiated | 22.86 ± 3.60 nmol/g wet weight | [4] | |

| Human Colorectal Adenoma | Benign | 5.38 ± 0.85 nmol/g wet weight | [4] |

| Human Colorectal Mucosa | Control (Oral side) | 5.84 ± 1.44 nmol/g wet weight | [4] |

| Control (Anal side) | 7.92 ± 2.89 nmol/g wet weight | [4] | |

| Human Melanoma Cells (MALME-3) | Treated with BESPM | Accumulation observed | [5] |

| Human Breast Cancer Cells (MCF-7) | Treated with Doxorubicin | Elevated levels observed | [3] |

| Pancreatic Cancer Cells (PANC-1) | Acidic pH (6.8) | Accumulation observed | [6] |

| HeLa Cells | Acidic pH (6.8) | Accumulation observed | [6] |

Table 2: this compound Concentrations in Tissues and Cells

This compound as a Signaling Molecule

Emerging evidence suggests that this compound is not merely a metabolic intermediate but an active signaling molecule that influences key cellular pathways.

Regulation of Cell Proliferation and Fate

This compound has been identified as a determinant of hair follicle stem cell fate, where it promotes self-renewal.[7] This effect is linked to its ability to influence the expression of cell cycle-associated genes.[7] In cancer cells, the accumulation of this compound is often observed and can be indicative of drug-induced stress and cell death.[3]

Modulation of the AKT/β-Catenin Signaling Pathway